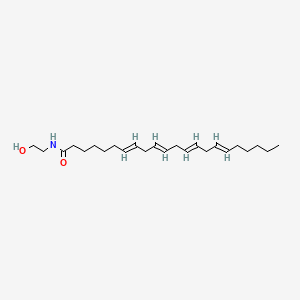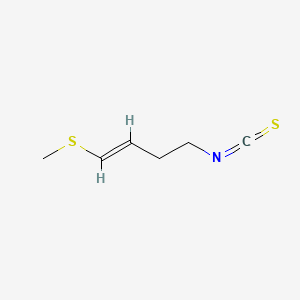
(all-Z)-N-(7,10,13,16-Docosatetraenoyl)ethanolamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(all-Z)-N-(7,10,13,16-Docosatetraenoyl)ethanolamine is a complex organic compound that belongs to the class of fatty acid ethanolamides. These compounds are known for their involvement in various biological processes, including signaling pathways and metabolic functions. The unique structure of this compound, characterized by multiple double bonds in the fatty acid chain, makes it a subject of interest in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (all-Z)-N-(7,10,13,16-Docosatetraenoyl)ethanolamine typically involves the reaction of docosatetraenoic acid with ethanolamine. The process can be carried out under mild conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as enzymatic synthesis using lipases or other amide-forming enzymes. These methods offer the advantage of higher specificity and milder reaction conditions, which can be beneficial for large-scale production.
化学反应分析
Types of Reactions
(all-Z)-N-(7,10,13,16-Docosatetraenoyl)ethanolamine can undergo various chemical reactions, including:
Oxidation: The double bonds in the fatty acid chain can be oxidized to form epoxides or hydroxylated derivatives.
Reduction: The double bonds can be reduced to form saturated derivatives.
Substitution: The hydroxyl group of the ethanolamine moiety can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include epoxides, hydroxylated derivatives, saturated fatty acid ethanolamides, and various substituted ethanolamides.
科学研究应用
(all-Z)-N-(7,10,13,16-Docosatetraenoyl)ethanolamine has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of fatty acid ethanolamides in various chemical reactions.
Biology: Investigated for its role in cell signaling pathways and metabolic processes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Industry: Utilized in the development of bio-based materials and as a precursor for the synthesis of other bioactive compounds.
作用机制
The mechanism of action of (all-Z)-N-(7,10,13,16-Docosatetraenoyl)ethanolamine involves its interaction with specific molecular targets, such as receptors and enzymes involved in lipid signaling pathways. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may interact with cannabinoid receptors or enzymes like fatty acid amide hydrolase, influencing processes like inflammation and pain perception.
相似化合物的比较
Similar Compounds
N-arachidonoylethanolamine (anandamide): Another fatty acid ethanolamide with similar biological functions.
N-oleoylethanolamine: Known for its role in regulating appetite and metabolism.
N-palmitoylethanolamine: Studied for its anti-inflammatory and analgesic properties.
Uniqueness
(all-Z)-N-(7,10,13,16-Docosatetraenoyl)ethanolamine is unique due to its specific fatty acid chain structure, which includes multiple double bonds in a specific configuration. This structural uniqueness may confer distinct biological activities and interactions compared to other fatty acid ethanolamides.
属性
分子式 |
C24H41NO2 |
|---|---|
分子量 |
375.6 g/mol |
IUPAC 名称 |
(7E,10E,13E,16E)-N-(2-hydroxyethyl)docosa-7,10,13,16-tetraenamide |
InChI |
InChI=1S/C24H41NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24(27)25-22-23-26/h6-7,9-10,12-13,15-16,26H,2-5,8,11,14,17-23H2,1H3,(H,25,27)/b7-6+,10-9+,13-12+,16-15+ |
InChI 键 |
FMVHVRYFQIXOAF-CGRWFSSPSA-N |
SMILES |
CCCCCC=CCC=CCC=CCC=CCCCCCC(=O)NCCO |
手性 SMILES |
CCCCC/C=C/C/C=C/C/C=C/C/C=C/CCCCCC(=O)NCCO |
规范 SMILES |
CCCCCC=CCC=CCC=CCC=CCCCCCC(=O)NCCO |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![3-[(2R)-2-amino-2-carboxyethyl]-1H-indol-1-ium-1-yl](/img/structure/B1235105.png)

![13-Amino-17-bromo-3,35-dichloro-10-propan-2-yl-8,37,40-trioxa-4,11,22,34,39-pentazadecacyclo[27.6.1.12,5.16,9.115,19.118,21.07,20.020,24.023,28.033,36]tetraconta-1(35),2,4,6,9(39),15(38),16,18,23(28),24,26,29(36),30,32-tetradecaen-12-one](/img/structure/B1235110.png)


![[(12Z)-12-ethylidene-8,14-diazapentacyclo[9.5.2.01,9.02,7.09,14]octadeca-2,4,6,17-tetraen-18-yl]methanol](/img/structure/B1235116.png)
![2-[(E)-2-(3-bromophenyl)ethenyl]-8-nitroquinoline](/img/structure/B1235117.png)
![(1R,2R,4S,5R,7R,8R,9R,13R,16S,17R)-11-ethyl-13-methyl-6-methylidene-11-azahexacyclo[7.7.2.15,8.01,10.02,8.013,17]nonadecane-4,7,16-triol](/img/structure/B1235118.png)
